(4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-hydroxyphenyl)-5-methylisoxazol-4-yl)methanone
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Overview
Description
(4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-hydroxyphenyl)-5-methylisoxazol-4-yl)methanone is a complex organic compound that features a piperazine ring, a nitrophenyl group, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-hydroxyphenyl)-5-methylisoxazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 2-chloro-4-nitrophenyl group through nucleophilic substitution reactions.
Isoxazole Formation: The isoxazole ring is synthesized via cyclization reactions involving appropriate precursors such as hydroxylamine and β-keto esters.
Coupling Reaction: The final step involves coupling the piperazine derivative with the isoxazole moiety under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-hydroxyphenyl)-5-methylisoxazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-methoxyphenyl)-5-methylisoxazol-4-yl)methanone
- (4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-aminophenyl)-5-methylisoxazol-4-yl)methanone
Uniqueness
Compared to similar compounds, (4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(4-hydroxyphenyl)-5-methylisoxazol-4-yl)methanone is unique due to the presence of the hydroxyphenyl group, which can participate in additional hydrogen bonding and other interactions. This feature may enhance its binding affinity and specificity for certain biological targets, making it a more potent and selective compound in various applications.
Properties
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-[3-(4-hydroxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O5/c1-13-19(20(23-31-13)14-2-5-16(27)6-3-14)21(28)25-10-8-24(9-11-25)18-7-4-15(26(29)30)12-17(18)22/h2-7,12,27H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOHHJCUYQDHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)O)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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